molecular formula C11H11N3O2 B6314339 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine CAS No. 28148-12-1

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine

Cat. No. B6314339
CAS RN: 28148-12-1
M. Wt: 217.22 g/mol
InChI Key: JZXWMUAWHNNUAB-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine”, often involves the Paal-Knorr pyrrole condensation, which is an operationally simple, practical, and economical method . This process involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can provide N-substituted pyrroles .

Scientific Research Applications

1. Synthesis and Crystal Structure

Research by Zhuang Hong (2000) focused on the synthesis and crystal structure of similar compounds, including 2,5-dimethyl-3,4-diacetyl-1-(3-Nitrophenyl)pyrrol. This study provides insights into the chemical structure and crystallography of pyrrol derivatives, which can be relevant for understanding the structural properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.

2. Nonlinear Optical Materials

A study by Okazaki et al. (1994) explored 2-Azolyl-5-nitropyridines for their potential in nonlinear optical materials. This research is crucial for understanding the applications of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine in the field of optics, particularly in devices that manipulate light.

3. Antiprotozoal Activity

The work of Fetisov et al. (2021) on the synthesis and antiprotozoal activity of pyridine thioaryl ethers, including nitropyridine derivatives, might offer insights into the potential biological activities of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.

4. Antioxidant Activity

Research conducted by Zaki et al. (2017) on the synthesis, reactions, and antioxidant activity of pyrrolyl selenolopyridine compounds provides an understanding of the antioxidant properties that could be associated with pyrrol-nitropyridine compounds like 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.

5. Antitumor Activity

The study by Temple et al. (1992) investigated the antitumor activity of certain 5-nitropyridine derivatives, which could suggest potential applications of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine in cancer research.

6. Neuronal Nitric Oxide Synthase Inhibitors

A key study by Xue et al. (2009) on the synthesis of a pyrrolidine core for neuronal nitric oxide synthase inhibitors highlights the potential of pyrrolidine derivatives in neurochemical research, which can be relevant for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-nitropyridine.

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-3-4-9(2)13(8)11-6-5-10(7-12-11)14(15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXWMUAWHNNUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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